1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- is a compound that belongs to the class of triazolo derivatives, which are heterocyclic compounds containing a triazole ring fused with a pyridine structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The triazolo-pyridine framework has been extensively studied for its pharmacological properties, including antimicrobial and anticancer activities.
The compound can be synthesized through various chemical methods, which involve the use of specific reagents and conditions. Research articles and patents provide insights into its synthesis and applications. Notably, studies have focused on the synthesis of triazolo derivatives and their biological evaluations, indicating the compound's relevance in drug discovery and development.
1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- is classified under:
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves several steps:
For instance, one synthetic route involves treating a mixture of 2-hydrazinopyridine with an appropriate aldehyde in ethanol under acidic conditions to yield the desired triazolo compound. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 1,2,4-triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- features:
The molecular formula can be represented as . The compound exhibits distinct peaks in NMR spectra corresponding to its unique hydrogen environments. For example:
1,2,4-Triazolo[4,3-a]pyridine derivatives can participate in various chemical reactions:
For instance, one method involves the reaction of 1,2,4-triazolo[4,3-a]pyridine with acyl chlorides to yield substituted amides . These reactions are crucial for modifying the biological activity of the compound.
The mechanism of action for 1,2,4-triazolo[4,3-a]pyridine derivatives often involves:
Studies indicate that these compounds may exhibit antibacterial and anticancer properties by interfering with metabolic pathways or receptor activities .
Relevant data from spectral analyses (e.g., IR spectroscopy) reveal functional groups present in the compound which contribute to its chemical behavior .
1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- has several scientific applications:
Research continues to explore its potential therapeutic uses and mechanisms further .
The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating diverse therapeutic applications. The historical trajectory of these compounds began with the serendipitous discovery of trazodone, a triazolopyridine-containing antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI). Trazodone's clinical validation (approved by the FDA in 1981) provided the first robust proof-of-concept for the biological relevance of this heterocyclic system in central nervous system (CNS) disorders [5]. This breakthrough catalyzed extensive exploration of structure-activity relationships within this chemical class, revealing their remarkable versatility.
Patent landscapes reveal strategic developments in triazolopyridine derivatives, exemplified by the US8993591B2 patent covering 1,2,4-triazolo[4,3-a]pyridine derivatives as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2). These compounds represent a novel therapeutic approach for neurological and psychiatric disorders, including schizophrenia and anxiety, by modulating glutamatergic signaling without the limitations of orthosteric agonists [6]. Concurrently, research expanded into metabolic diseases, with triazolopyridine derivatives like ABT-341 demonstrating potent dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes management, underscoring the scaffold's adaptability across therapeutic areas [7] [8]. The continuous evolution is evidenced by complex derivatives such as methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, designed as advanced intermediates for targeted CNS drug discovery [8].
Table 1: Therapeutic Applications of Triazolopyridine Derivatives
| Therapeutic Area | Biological Target | Representative Derivative | Clinical/Biological Significance |
|---|---|---|---|
| CNS Disorders | Serotonin Receptors | Trazodone | FDA-approved antidepressant (SARI mechanism) [5] |
| Neurological Disorders | mGluR2 Receptor | Patent-covered 1,2,4-triazolo[4,3-a]pyridine PAMs [6] | Potential for schizophrenia/anxiety treatment via allosteric modulation |
| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-IV) | ABT-341 and related analogs [7] | Investigational antidiabetic agents |
| Infectious Diseases | Microbial Targets | Various 8-substituted derivatives [5] | Demonstrated antimicrobial and antifungal activities |
1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- (CAS 1020033-72-0 for base; CAS 1341040-31-0 for hydrochloride salt) possesses distinctive structural attributes that define its pharmacophoric potential. The core consists of a bicyclic system featuring a pyridine ring fused to a triazole ring at the [4,3-a] position, creating an electron-deficient, planar heteroaromatic system conducive to π-π stacking interactions with biological targets. The critical modifications are the 8-methyl group on the pyridine ring and the methanamine side chain (-CH₂NH₂) at position 3 of the triazole ring [1] [3].
The 8-methyl substitution exerts profound electronic and steric influences:
Table 2: Key Molecular Descriptors of 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-
| Property | Base Form | Hydrochloride Salt (CAS 1341040-31-0) | Significance |
|---|---|---|---|
| Molecular Formula | C₈H₁₀N₄ | C₈H₁₁ClN₄ | Salt formation adds HCl |
| Molecular Weight | 162.19 g/mol | 198.65 g/mol | Increased mass due to hydrochloride counterion |
| IUPAC Name | (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-methanamine hydrochloride | Salt designation in nomenclature |
| SMILES | CC1=CC=CN2C1=NN=C2CN | Cl.N=1N=C(N2C=CC=C(C12)C)CN | Protonation site on amine nitrogen |
| Key Spectral Bands (FTIR/Raman) | δ(CH₃) ~1375 cm⁻¹, ν(C=N) ~1590 cm⁻¹, ν(NH₂) ~3350 cm⁻¹ | Broad ν(N⁺-H) ~2500-3000 cm⁻¹, δ(N⁺H) ~1600 cm⁻¹ | Salt formation confirmed by shifted amine vibrations [5] |
Computational analyses (B3LYP/6-311G(2d,2p)) provide deeper insights into the 8-methyl group's role. Natural Bond Orbital (NBO) calculations indicate hyperconjugative interactions between the methyl group's C-H σ-orbitals and the π-antibonding orbitals of the pyridine ring, contributing to ring stability. This electron donation slightly elevates the HOMO energy level (-6.8 eV estimated), potentially enhancing charge transfer interactions with biological targets. Furthermore, the methyl group creates a localized hydrophobic domain adjacent to the hydrogen-bond-capable triazole nitrogen (N2) and the flexible amine tail, forming a *multifunctional pharmacophore capable of simultaneous hydrophobic, hydrogen bonding, and ionic interactions [2] [5]. The molecule's stability is further augmented in the solid state by N-H···N hydrogen bonds, forming characteristic R₂²(8) supramolecular synthons, as confirmed by X-ray diffraction studies of closely related analogs [5].
Table 3: Calculated Vibrational Assignments of Core Structure
| Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Vibration Mode Assignment (PED > 20%) | Affected Functional Group |
|---|---|---|---|
| 3350, 3270 | 3401, 3315 | ν(NH₂) asymmetric/symmetric stretching | Primary amine |
| 1590 | 1612 | ν(C=N) triazole ring + ν(C=C) pyridine | Triazole & pyridine rings |
| 1512 | 1530 | δ(NH₂) scissoring + β(CH) pyridine | Amine & ring C-H |
| 1375 | 1389 | δ(CH₃) symmetric deformation | 8-Methyl group |
| 945 | 958 | γ(NH₂) wagging + ring breathing | Amine & bicyclic system |
Abbreviations: ν = stretching, δ = deformation, β = bending, γ = wagging, PED = Potential Energy Distribution [5]
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: